2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine
Overview
Description
2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine (2C-Morpholine) is an organic compound of the morpholine family. It is a colorless and odorless crystalline solid with a molecular weight of 215.7 g/mol. 2C-Morpholine has been used in various scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.
Scientific Research Applications
Pharmacological Screening and Potential Therapeutic Uses
A study investigated the enzyme inhibitory and antimicrobial activities of a series of benzimidazole-morpholine derivatives, highlighting their potential as multi-action therapeutic agents. Compounds within this series showed inhibitory potential on cyclooxygenase enzymes (COX-1 and COX-2), positioning them as potential treatments for inflammatory diseases (Can et al., 2017).
Chemical Synthesis and Characterization
Another study focused on the synthesis and characterization of a morpholine derivative, demonstrating its utility in creating compounds with significant antibacterial, antioxidant, and anti-TB activities. This underlines the morpholine derivatives' versatility in synthesizing biologically active molecules (Mamatha S.V et al., 2019).
Environmental Analysis
Research on the determination of aliphatic amines in wastewater and surface water presented methods involving derivatization with morpholine compounds. This approach is pivotal for environmental monitoring and analysis, showcasing an application in analytical chemistry (Sacher et al., 1997).
Neurokinin-1 Receptor Antagonism
A derivative was developed as a high-affinity, orally active neurokinin-1 receptor antagonist, with applications in treating conditions like emesis and depression. The water-soluble nature of this compound makes it suitable for both intravenous and oral administration (Harrison et al., 2001).
Complexation and Structural Analysis
The synthesis and complexation of morpholine derivatives with palladium(II) and mercury(II) were explored, including crystal structure analyses. These studies contribute to the understanding of coordination chemistry and the design of new materials (Singh et al., 2000).
properties
IUPAC Name |
2-(4-chlorophenyl)-2-morpholin-4-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWUWMGJYGAUJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586106 | |
Record name | 2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine | |
CAS RN |
866782-00-5 | |
Record name | β-(4-Chlorophenyl)-4-morpholineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866782-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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